Non-gmo-galactose
Description
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Structure
3D Structure
Properties
CAS No. |
2595-98-4; 59-23-4 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.156 |
IUPAC Name |
(4R,5R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4+,5?,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-ZVGIEJTISA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Significance of Galactose As a Fundamental Monosaccharide in Biological Systems
Galactose is a vital carbohydrate that contributes to energy production and serves as a precursor for the synthesis of various essential molecules in the human body. nih.govgeeksforgeeks.org It is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group, and it exists in both open-chain and cyclic forms. numberanalytics.combyjus.com While it can be used as an energy source, its roles extend far beyond simple fuel for cells. researchgate.net
A primary function of galactose is its role as a building block for more complex molecules. byjus.com When linked with glucose, it forms the disaccharide lactose (B1674315), the primary sugar found in milk and a crucial source of energy for infants. numberanalytics.comfiveable.me Beyond its role in lactose, galactose is an essential component of glycoproteins and glycolipids, which are integral to cell membranes. numberanalytics.compw.live These molecules are vital for a variety of cellular functions, including cell-to-cell communication, adhesion, and immune responses. numberanalytics.compw.live For instance, galactose is a component of the antigens on red blood cells that determine the ABO blood group system. vedantu.com
The metabolism of galactose is primarily carried out through the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate. numberanalytics.comwikipedia.org This product can then be isomerized to glucose-6-phosphate, which can enter glycolysis to produce ATP, the main energy currency of the cell. youtube.compatsnap.com The key enzymes in the Leloir pathway are galactokinase, galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). wikipedia.orgnih.gov The proper functioning of this pathway is critical, as the accumulation of galactose and its metabolites can be toxic to cells. patsnap.comontosight.ai
Key Research Findings on Galactose Metabolism:
| Enzyme | Function in Leloir Pathway |
| Galactokinase (GALK) | Phosphorylates α-D-galactose to galactose-1-phosphate. patsnap.comwikipedia.org |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Transfers a UMP group from UDP-glucose to galactose-1-phosphate to form UDP-galactose. patsnap.comwikipedia.org |
| UDP-galactose 4'-epimerase (GALE) | Interconverts UDP-galactose and UDP-glucose. wikipedia.orgwikipedia.org |
This table summarizes the primary enzymes involved in the Leloir pathway for galactose metabolism.
Historical Perspectives and Foundational Discoveries in Galactose Research
Endogenous Synthesis of Galactose in Diverse Organisms
The ability to synthesize galactose is a conserved trait across many organisms, highlighting its fundamental importance. This endogenous production ensures a steady supply for cellular needs, even in the absence of dietary intake.
Interconversion Pathways with Other Hexoses
The primary route for endogenous galactose synthesis involves the interconversion of other hexoses, most notably glucose. wikipedia.orgmacmillanusa.com This process is crucial for maintaining a balance of these essential sugars for various metabolic functions. The key pathway governing this interconversion is the Leloir pathway. wikipedia.orgwikipedia.org In this pathway, UDP-glucose is converted to UDP-galactose by the enzyme UDP-galactose 4'-epimerase (GALE). wikipedia.orgwikipedia.org This reversible reaction allows for the synthesis of galactose from glucose when cellular demands for galactose are high, such as for the production of glycoproteins and glycolipids. wikipedia.orgpatsnap.com
The interconversion is not limited to glucose. In some organisms and specific metabolic contexts, other hexoses like mannose can also be converted to galactose, although this is less common. macmillanusa.comportlandpress.com These conversions are facilitated by a class of enzymes known as epimerases, which alter the stereochemistry at a single carbon atom. macmillanusa.com
De Novo Biosynthesis Routes and Precursor Utilization
Beyond the interconversion from other hexoses, galactose can also be synthesized "de novo," meaning from simpler precursor molecules. nih.govgalactosemia.com This process, also referred to as hexoneogenesis, can utilize non-carbohydrate precursors like glycerol (B35011) or certain amino acids. drugbank.com Studies in humans have shown that a significant portion of the body's galactose can be synthesized through this route. nih.govlenus.ienih.gov For instance, research has indicated that the rate of endogenous galactose synthesis can range from 0.53 to 1.05 mg/kg per hour in healthy individuals. nih.gov This de novo synthesis is particularly important in situations of prolonged fasting or on a galactose-restricted diet to ensure the availability of this crucial sugar for cellular functions. galactosemia.com
Enzymatic Strategies for Galactose Derivative Synthesis
The utility of galactose extends beyond its basic form. Cells employ a variety of enzymatic strategies to create a diverse array of galactose derivatives, which are essential for numerous biological functions. nih.govdntb.gov.ua
Isomerization and Epimerization Reactions Catalyzed by Specific Enzymes
Isomerization and epimerization are key enzymatic strategies to modify the structure of galactose and produce other rare sugars. kyoto-u.ac.jpacs.org Isomerases can convert galactose into its keto-isomer, tagatose, a low-calorie sweetener. researchgate.netacs.org This reaction can be catalyzed by enzymes like L-arabinose isomerase. nih.gov Epimerases, on the other hand, can alter the stereochemistry at specific carbon atoms. For example, UDP-galactose 4'-epimerase, a crucial enzyme in the Leloir pathway, interconverts UDP-galactose and UDP-glucose. wikipedia.orgbiologynotesonline.com These enzymatic modifications expand the repertoire of available monosaccharides for various cellular needs.
Transgalactosylation Processes in Oligosaccharide Formation
Transgalactosylation is a vital process for the synthesis of oligosaccharides, which are short chains of sugar molecules. In this process, a galactose unit is transferred from a donor molecule, such as lactose, to an acceptor molecule. mpg.descientificwebjournals.com This reaction is catalyzed by enzymes called β-galactosidases. researchgate.netpan.olsztyn.pl The acceptor molecule can be another sugar, leading to the formation of various galactooligosaccharides (GOS). nih.govnih.gov These GOS have diverse biological roles. The process involves the formation of a covalent galactosyl-enzyme intermediate, which is then transferred to an acceptor molecule. mpg.de
Phosphorylation-Dephosphorylation Cascades in Biosynthetic Pathways
Phosphorylation and dephosphorylation are fundamental regulatory mechanisms in many metabolic pathways, including those involving galactose. nih.gov In the initial step of the Leloir pathway, galactose is phosphorylated by the enzyme galactokinase to form galactose-1-phosphate. microbenotes.comthemedicalbiochemistrypage.org This phosphorylation traps galactose inside the cell and activates it for further metabolic reactions. microbenotes.com Subsequently, a series of enzymatic reactions, including the action of galactose-1-phosphate uridylyltransferase, converts galactose-1-phosphate to UDP-galactose. wikipedia.orgnih.gov
Galactose Metabolic Pathways and Cellular Energetics
The Leloir Pathway: Canonical Catabolism of Galactose
Table 1: Key Enzymes of the Leloir Pathway
| Enzyme | Gene Name | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Galactose Mutarotase (B13386317) | GALM | Interconverts β-D-galactose and α-D-galactose | β-D-galactose | α-D-galactose |
| Galactokinase | GALK1 | Phosphorylates α-D-galactose | α-D-galactose, ATP | Galactose-1-phosphate, ADP |
| Galactose-1-phosphate Uridyltransferase | GALT | Transfers a UMP group from UDP-glucose to galactose-1-phosphate | Galactose-1-phosphate, UDP-glucose | UDP-galactose, Glucose-1-phosphate |
| UDP-galactose 4-Epimerase | GALE | Interconverts UDP-galactose and UDP-glucose | UDP-galactose | UDP-glucose |
The first step in the Leloir pathway is catalyzed by Galactose Mutarotase (GALM), also known as aldose 1-epimerase. eyewiki.orgwikipedia.org Galactose exists in two anomeric forms, α-D-galactose and β-D-galactose. themedicalbiochemistrypage.org The subsequent enzyme in the pathway, Galactokinase, is specific for the α-anomer. themedicalbiochemistrypage.org GALM facilitates the rapid interconversion between the β- and α-forms, ensuring a sufficient supply of α-D-galactose for the next step of metabolism. wikipedia.orguniprot.org This enzymatic reaction is crucial for initiating the entry of galactose into the Leloir pathway. wikipedia.orgnih.gov The catalytic mechanism involves key amino acid residues, such as glutamate (B1630785) and histidine, which act as an acid/base pair to facilitate the rearrangement of the hydroxyl group at the anomeric carbon. nih.govresearchgate.net
Galactokinase (GALK) catalyzes the second, and first committed, step of the Leloir pathway. wikipedia.orgcreative-enzymes.com It facilitates the phosphorylation of α-D-galactose to galactose-1-phosphate, using a molecule of ATP as the phosphate (B84403) donor. wikipedia.orgbiologynotesonline.com This reaction is essentially irreversible and serves to "trap" galactose within the cell, preventing its exit and committing it to further metabolism. mdpi.com GALK belongs to the GHMP superfamily of kinases, which also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase. wikipedia.orgcreative-enzymes.com While human GALK is highly specific for galactose, galactokinases from other species can exhibit a broader substrate specificity, phosphorylating analogs like 2-deoxy-D-galactose. wikipedia.orgresearchgate.net
The third enzyme, Galactose-1-phosphate Uridyltransferase (GALT), is central to the pathway. It catalyzes the reversible transfer of a uridyl monophosphate (UMP) group from UDP-glucose to galactose-1-phosphate. wikipedia.org This reaction yields UDP-galactose and glucose-1-phosphate. The mechanism is a "ping-pong" type, where the enzyme first reacts with UDP-glucose to form a covalent uridylylated enzyme intermediate (E-His-UMP), releasing glucose-1-phosphate. oup.com In the second step, this intermediate reacts with galactose-1-phosphate to produce UDP-galactose and regenerate the original enzyme. oup.com This transfer reaction effectively exchanges a galactose-phosphate for a glucose-phosphate, linking the metabolism of the two sugars. medlineplus.gov
The final enzyme of the Leloir pathway is UDP-galactose 4-epimerase (GALE). nih.govwikipedia.org GALE catalyzes the reversible interconversion of UDP-galactose and UDP-glucose by inverting the stereochemistry at the 4'-hydroxyl group. wikipedia.orgmedlineplus.gov This reaction is vital for two main reasons. Firstly, it regenerates the UDP-glucose consumed by GALT, allowing the pathway to continue processing galactose. wikipedia.orgwikipedia.org Secondly, it provides a mechanism for the de novo synthesis of UDP-galactose from glucose when dietary galactose is not available. nih.gov UDP-galactose is an essential precursor for the biosynthesis of glycoproteins and glycolipids. medlineplus.govmedlineplus.gov In humans, GALE also interconverts UDP-N-acetylgalactosamine and UDP-N-acetylglucosamine, further highlighting its central role in nucleotide sugar metabolism. nih.govnih.gov
Galactose-1-phosphate Uridyltransferase (GALT) Mechanisms and Uridyl Transfer
Alternative Galactose Metabolic Routes in Specific Cellular Contexts
While the Leloir pathway is the primary route for galactose catabolism, alternative pathways can become active, particularly under conditions of high galactose concentration or when there is a deficiency in one of the Leloir pathway enzymes. themedicalbiochemistrypage.orgresearchgate.net
The polyol pathway, also known as the sorbitol pathway, represents a significant alternative route for galactose metabolism. aao.orgpixorize.com This pathway is initiated by the enzyme aldose reductase. aao.orgoup.com In the presence of high levels of galactose, aldose reductase uses NADPH as a cofactor to reduce galactose to its corresponding sugar alcohol, galactitol (also known as dulcitol). aao.orgyoutube.com
Unlike sorbitol (derived from glucose), galactitol is a poor substrate for the next enzyme in the pathway, sorbitol dehydrogenase, and therefore tends to accumulate within cells. aao.orgyoutube.com This accumulation can lead to osmotic stress, drawing water into the cell and causing swelling and potential damage. eyewiki.orgmdpi.com The activity of aldose reductase on galactose is particularly relevant in tissues like the lens of the eye, where the enzyme is present and galactitol accumulation is linked to cataract formation. eyewiki.orgresearchgate.net The increased activity of this pathway also consumes NADPH, which can disrupt the cellular redox balance and deplete stores of the antioxidant glutathione. mdpi.comnih.gov
Table 2: Alternative Galactose Metabolism via the Polyol Pathway
| Enzyme | Reaction | Substrate(s) | Product(s) | Significance |
|---|---|---|---|---|
| Aldose Reductase | Reduction | Galactose, NADPH | Galactitol, NADP+ | Active in high galactose states; product accumulation causes osmotic stress. aao.orgyoutube.comoup.com |
Polyol Pathway and Aldose Reductase Activity
Metabolic Flux Analysis and Homeostatic Regulation of Galactose Metabolites
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of cellular physiology. frontiersin.org This approach has been instrumental in understanding the regulation of galactose metabolism and its integration with other metabolic networks.
Interconnection of UDP-Glucose and UDP-Galactose Pools
The pools of UDP-glucose and UDP-galactose are intricately connected and their balance is crucial for cellular function. plos.org This interconnection is primarily maintained by the enzyme UDP-galactose 4'-epimerase (GALE), which catalyzes the reversible conversion of UDP-galactose to UDP-glucose. nih.govsketchy.com
The de novo synthesis of UDP-galactose relies on the availability of UDP-glucose. researchgate.net In the Leloir pathway, galactose-1-phosphate is converted to UDP-galactose by the enzyme galactose-1-phosphate uridylyltransferase (GALT), a reaction that consumes one molecule of UDP-glucose and produces one molecule of glucose-1-phosphate. liberty.edu This glucose-1-phosphate can then be converted to glucose-6-phosphate and enter glycolysis or be used to regenerate UDP-glucose via the action of phosphoglucomutase and UDP-glucose pyrophosphorylase (UGP). plos.orgresearchgate.net
The homeostatic regulation of these nucleotide sugar pools is critical. UDP-galactose is an essential precursor for the synthesis of various glycoconjugates, including glycoproteins and glycolipids. ru.nl Therefore, maintaining an adequate supply of UDP-galactose is vital for proper cellular function. The reversible nature of the GALE-catalyzed reaction allows the cell to interconvert UDP-glucose and UDP-galactose, thereby adapting to the changing metabolic needs for these two essential building blocks. plos.org In some organisms, the expression of genes involved in UDP-galactose synthesis, such as UGP2 and phosphoglucomutase, is upregulated in response to an increased demand for lactose (B1674315) synthesis, highlighting the transcriptional control over these interconnected pools. physiology.org
Impact of Galactose Metabolism on Cellular Bioenergetic States
The metabolism of galactose has a significant impact on the cell's bioenergetic state, primarily by influencing the balance between glycolysis and oxidative phosphorylation. nih.govplos.org When cells utilize galactose as a primary carbon source instead of glucose, there is a notable shift towards a more oxidative metabolic profile. plos.org
The glycolytic breakdown of galactose to pyruvate (B1213749) yields no net ATP, in contrast to the two net ATP molecules produced from glucose. nih.govplos.org This lack of ATP production from glycolysis forces cells to rely more heavily on mitochondrial oxidative phosphorylation (OXPHOS) to meet their energy demands. nih.govnih.gov This increased reliance on OXPHOS is evidenced by a higher oxygen consumption rate in cells grown in galactose-containing media compared to those grown in glucose. nih.govplos.org
This metabolic shift has several consequences for the cell:
Increased Mitochondrial Activity: The demand for ATP production through OXPHOS leads to increased activity of the mitochondrial respiratory chain. plos.org
Sensitivity to Mitochondrial Toxins: The heightened dependence on mitochondria makes cells more susceptible to toxins that inhibit respiratory chain function. nih.govplos.org
Altered Redox State: The increased flux through the electron transport chain can impact the cellular redox state, potentially leading to changes in the production of reactive oxygen species (ROS). eiu.edu
Metabolic flux analysis has shown that in some organisms, the presence of galactose can lead to an amplification of the pentose (B10789219) phosphate (PP) pathway activity. nih.gov The PP pathway is a major source of NADPH, a crucial reductant for biosynthetic reactions and for combating oxidative stress. The co-metabolism of galactose and other substrates, like ethanol, can further modulate metabolic fluxes, for instance by increasing the flow of acetyl-CoA into the TCA cycle. nih.gov
The regulation of galactose metabolism is also intertwined with cellular energy sensing. In yeast, for example, the presence of glucose represses the genes required for galactose utilization. plos.org Only when glucose is depleted do cells switch to metabolizing galactose, a transition that can be influenced by the cellular energy state. plos.orgresearchgate.net
Table 2: Comparison of Bioenergetic Outcomes from Glucose vs. Galactose Metabolism
| Feature | Glucose Metabolism | Galactose Metabolism |
| Net ATP from Glycolysis | 2 ATP | 0 ATP nih.govplos.org |
| Primary ATP Source | Glycolysis and Oxidative Phosphorylation | Oxidative Phosphorylation nih.govplos.org |
| Oxygen Consumption Rate | Lower | Higher nih.govplos.org |
| Lactate Production | Higher | Lower nih.gov |
This table provides a comparative overview of the key bioenergetic differences between glucose and galactose metabolism.
Galactose in Glycoconjugate Biosynthesis and Biological Functions
Glycosaminoglycan and Proteoglycan Galactosylation Processes (e.g., Keratan (B14152107) Sulfate)
Proteoglycans are a major component of the extracellular matrix, consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. GAGs are long, linear polysaccharides made of repeating disaccharide units. The incorporation of galactose is fundamental to the structure of both the linkage region that connects most GAGs to their core proteins and to the repeating backbone of specific GAGs like keratan sulfate (B86663).
A majority of GAG chains, including chondroitin (B13769445) sulfate, dermatan sulfate, and heparan sulfate, are attached to a serine residue on the core protein via a common tetrasaccharide linker region. The synthesis of this linker is a critical initiating event and is highly dependent on galactose. Following the initial attachment of a xylose residue to the serine, two consecutive galactose residues are added. The first is transferred by β-1,4-galactosyltransferase 7 (β4GalT7), and the second by β-1,3-galactosyltransferase 6 (B3GALT6). This creates the core structure Xylose-Galactose-Galactose, which is then completed by the addition of a glucuronic acid, forming the full linker: GlcAβ1-3Galβ1-3Galβ1-4Xyl-Ser. This linker serves as the primer for the polymerization of the specific GAG chain.
Keratan sulfate (KS) is a unique GAG that does not utilize this common linker region and is distinct in its composition. The repeating disaccharide unit of KS is composed of N-acetylglucosamine (GlcNAc) and galactose ([Galβ1-4GlcNAcβ1-3]n). Therefore, the biosynthesis of the KS polymer itself is a process of galactosylation, involving the sequential and alternating addition of galactose and GlcNAc by specific glycosyltransferases, such as β-1,4-galactosyltransferase-1 (B4GalT1).
There are different types of keratan sulfate, classified by their linkage to the core protein. Keratan sulfate I (KS I), found predominantly in the cornea, is N-linked to an asparagine residue, while keratan sulfate II (KS II), found in cartilage, is O-linked to a serine or threonine residue. In both cases, the elongation of the characteristic poly-N-acetyllactosamine chain is driven by the activity of galactosyltransferases. Furthermore, the galactose residues within the KS chain can undergo sulfation, typically at the 6-position, a modification catalyzed by enzymes like keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST). This sulfation adds to the high negative charge of the molecule, which is crucial for its biological functions, such as maintaining tissue hydration and transparency in the cornea.
Table 3: Role of Galactose in Glycosaminoglycan (GAG) Biosynthesis
| GAG Component | Biosynthetic Process | Key Galactose-Related Enzyme(s) | Structure/Linkage |
| Common GAG Linker Region | Sequential addition of two galactose residues to a xylose primer. | β-1,4-galactosyltransferase 7 (β4GalT7), β-1,3-galactosyltransferase 6 (B3GALT6) | GlcAβ1-3Gal β1-3Gal β1-4Xyl-Ser |
| Keratan Sulfate (KS) Polymer | Polymerization of repeating galactose and GlcNAc units. | β-1,4-galactosyltransferase (e.g., B4GALT1) | [-Gal β1-4GlcNAcβ1-3-]n |
| Keratan Sulfate (KS) Sulfation | Addition of sulfate groups to the galactose residues within the chain. | Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST) | Gal(6S) β1-4GlcNAc |
The process of galactosylation is thus central to the formation of proteoglycans, dictating the fundamental structure of the GAG-protein linkage and the composition of specific GAG chains like keratan sulfate, which are essential for tissue organization and function.
Functional Implications of Galactosylated Biomolecules
Modulation of Intracellular Signaling Pathways
Galactose and its metabolites play a significant role in modulating various intracellular signaling pathways, extending their influence beyond simple energy provision and structural roles. The activated form of galactose, uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose), is a key player in these processes, acting as a substrate for glycosylation reactions that are fundamental to cell signaling. ontosight.aipatsnap.com Furthermore, galactose itself can influence signaling cascades, particularly in the context of cellular stress and nutrient sensing.
One of the well-studied examples of galactose-mediated signaling is in the yeast Saccharomyces cerevisiae. The GAL signaling pathway in yeast is a classic model for gene regulation in response to a specific nutrient. researchgate.net In the absence of glucose and the presence of galactose, a signaling cascade is initiated that leads to the expression of genes required for galactose metabolism. pnas.org This pathway involves the sensor protein Gal3p, which, upon binding to intracellular galactose and ATP, interacts with the repressor protein Gal80p. oup.comresearchgate.net This interaction relieves the inhibition of the transcriptional activator Gal4p, allowing it to induce the expression of GAL genes. pnas.orgoup.com Interestingly, the galactokinase Gal1p, which catalyzes the first step of galactose metabolism, also participates in signaling by reporting on the metabolic flux. researchgate.net
The influence of galactose on signaling is not limited to yeast. In mammalian cells, galactose metabolism is intricately linked to signaling pathways that govern cell growth, differentiation, and survival. Glycosylation, which relies on UDP-galactose, is a critical post-translational modification that attaches sugar moieties to proteins and lipids, forming glycoconjugates. researchgate.netnih.gov These glycoconjugates, including glycoproteins and glycolipids, are integral components of cell membranes and the extracellular matrix, where they participate in cell-cell recognition, adhesion, and signaling. nih.govnumberanalytics.com
For instance, the sulfation of galactose residues within glycoconjugates can alter their binding affinities for partner molecules, thereby modulating signaling pathways that regulate cellular adhesion and recognition. nih.gov Such modifications can influence cell-cell and cell-extracellular matrix interactions and even play a role in processes like tumor metastasis. nih.gov
Furthermore, recent research has highlighted the role of galactose in cellular responses to stress. In hypoglycemic conditions, a trace amount of galactose can support the maturation of glycoproteins, such as growth factor receptors. nih.gov This allows for the activation of their downstream intracellular signaling pathways, thereby preventing cell death induced by endoplasmic reticulum stress. nih.gov This finding suggests an important role for galactose in cell survival during periods of nutrient limitation. nih.gov
The nucleotide sugar UDP-galactose has also been identified as an extracellular signaling molecule. nih.gov It can be released from cells and act as an agonist for the P2Y14 receptor, a G protein-coupled receptor involved in the immune system. nih.govmedchemexpress.com This discovery points to a broader role for galactose derivatives in intercellular communication.
The interplay between galactose metabolism and intracellular signaling is complex. The availability of galactose can influence the cellular pool of UDP-galactose, which in turn affects the extent and nature of glycosylation. nih.gov Alterations in glycosylation can have profound effects on the function of signaling receptors and other cell surface molecules, thereby impacting a wide range of cellular processes. ontosight.ai For example, defects in the enzyme UDP-galactose 4'-epimerase (GALE), which interconverts UDP-galactose and UDP-glucose, lead to significant changes in the cell-surface glycome and can impact signaling pathways, such as those involved in apoptosis. nih.gov
Interactive Data Table: Key Proteins in Galactose-Modulated Signaling
| Protein | Organism | Function in Galactose Signaling |
| Gal3p | Saccharomyces cerevisiae | Intracellular galactose sensor; binds galactose and ATP to initiate the GAL gene expression cascade. oup.comresearchgate.net |
| Gal80p | Saccharomyces cerevisiae | Transcriptional repressor; its inhibition by the Gal3p-galactose complex allows for GAL gene activation. pnas.orgoup.com |
| Gal4p | Saccharomyces cerevisiae | Transcriptional activator; induces the expression of genes required for galactose metabolism. pnas.org |
| Gal1p | Saccharomyces cerevisiae | Galactokinase; in addition to its metabolic role, it also functions as a flux sensor in the GAL pathway. researchgate.net |
| UDP-galactose 4'-epimerase (GALE) | Human | Interconverts UDP-galactose and UDP-glucose; its function is critical for maintaining the proper glycome structure for cell signaling. nih.gov |
| P2Y14 Receptor | Human | G protein-coupled receptor; activated by extracellular UDP-galactose, indicating a role in intercellular communication. nih.govmedchemexpress.com |
Cellular Uptake and Transport Mechanisms of Galactose
Receptor-Mediated Internalization Processes
Receptor-mediated endocytosis is a primary pathway for galactose uptake, particularly when it is part of larger molecules like glycoproteins or nanoparticles. tandfonline.com This process begins with the binding of galactose-containing ligands to specific receptors on the cell surface, leading to the formation of vesicles that transport the cargo into the cell. tandfonline.com
Several galactose-specific receptors, also known as lectins, have been identified on various cell types. These receptors exhibit a high affinity for terminal galactose and N-acetylgalactosamine residues. ebi.ac.ukresearchgate.net
Key galactose-specific receptors include:
Asialoglycoprotein Receptor (ASGPR): Predominantly found on hepatocytes, ASGPR is a C-type lectin that plays a crucial role in clearing desialylated glycoproteins from circulation. researchgate.netglycoforum.gr.jp It recognizes terminal D-galactose or N-acetylgalactosamine residues. researchgate.net The interaction with ASGPR facilitates the internalization of ligands through clathrin-mediated endocytosis. tandfonline.comresearchgate.net
Macrophage Galactose-type Lectin (MGL): Expressed on macrophages and dendritic cells, MGL is a C-type lectin that binds to galactose and N-acetylgalactosamine. nih.govnih.govoup.com It is involved in both glycoprotein (B1211001) uptake and immune responses. nih.gov The murine MGL is a type II transmembrane glycoprotein. oup.com
Kupffer Cell Receptor: Located on Kupffer cells, the resident macrophages of the liver, this receptor also demonstrates specificity for galactose-exposing particles. portlandpress.com Studies have shown it binds to lactosylated low-density lipoprotein with high affinity. portlandpress.com
Lectin-galC1 (LGC1): Identified in Drosophila melanogaster, this galactose-specific C-type lectin is involved in modulating presynaptic function and neurotransmission. sdbonline.org
Research has shown that the galactose-specific receptors on liver macrophages are structurally distinct from those on hepatocytes, despite their similar binding specificity. nih.gov
Once a galactose-bearing ligand binds to its receptor, the complex is internalized through endocytosis. The two primary pathways for this process are clathrin-mediated endocytosis and caveolae/lipid raft-dependent endocytosis. nih.gov
Clathrin-Mediated Endocytosis (CME): This is a major and often dominant pathway for the uptake of galactose-ligand complexes, especially those involving the asialoglycoprotein receptor. tandfonline.comresearchgate.netnih.gov The process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles that transport the receptor-ligand complex into the cell. nih.gov Some galactose-specific C-type lectins possess a cytoplasmic domain motif that facilitates their association with clathrin-coated vesicles. glycoforum.gr.jp
Caveolae/Lipid Raft-Dependent Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins. dovepress.comnus.edu.sg This clathrin-independent mechanism serves as an alternative route for cellular entry. nih.govresearchgate.net Interestingly, the endocytic pathway can be influenced by the multivalency of the galactose ligand. For instance, an increase in galactose multivalency on nanoparticles can shift the uptake mechanism from being predominantly caveolae-mediated to clathrin-mediated. acs.orgfigshare.comresearchgate.net While some cargo internalized via caveolae can bypass lysosomes, others may still be targeted to late endosomes and lysosomes. researchgate.netmdpi.com
Characterization of Galactose-Specific Receptors
Monosaccharide Transporter Systems and Galactose Permeation
In its free form, galactose permeates the cell membrane with the help of specific monosaccharide transporter proteins. The two main families of these transporters are the sodium-dependent glucose cotransporters (SGLT) and the facilitative glucose transporters (GLUT). researchgate.netescholarship.org
Sodium-Glucose Cotransporter 1 (SGLT1): This transporter is a key player in the active transport of both glucose and galactose across the intestinal brush border membrane. lumenlearning.comnih.govlumenlearning.com SGLT1 utilizes the sodium gradient maintained by the Na+/K+-ATPase pump to move galactose into the enterocytes against its concentration gradient. nih.govquora.com It exhibits a high affinity for both glucose and galactose. escholarship.org
Glucose Transporter (GLUT) Family: These transporters facilitate the movement of monosaccharides down their concentration gradient. lumenlearning.comlibretexts.org Several GLUT isoforms are involved in galactose transport:
GLUT1: Mediates basal glucose transport and is also capable of transporting galactose. escholarship.org
GLUT2: Found in the basolateral membrane of enterocytes, it transports glucose, galactose, and fructose (B13574) out of the cell and into the bloodstream. lumenlearning.comnih.gov It is also responsible for the uptake of galactose into liver cells. lumenlearning.comlibretexts.org
GLUT5: While primarily a fructose transporter, it also facilitates the uptake of galactose into the liver. lumenlearning.comlumenlearning.com
GLUT8: This is a high-affinity glucose transporter that can be inhibited by galactose, suggesting it is a potential substrate. nih.gov
The process of phosphorylation within the cell, converting galactose to galactose-1-phosphate, helps maintain the concentration gradient necessary for continued transport through these facilitated diffusion systems. lumenlearning.comlumenlearning.comlibretexts.org
Impact of Galactose Multivalency on Cellular Interaction and Uptake Kinetics
The presentation of multiple galactose units on a single entity, known as multivalency, significantly influences how it interacts with and is taken up by cells. acs.orgfigshare.com This "glycoside clustering effect" enhances the binding affinity of carbohydrates to their receptors. conicet.gov.ar
Research on galactose-functionalized nanoparticles has revealed several key effects of multivalency: acs.orgfigshare.comresearchgate.net
Increased Cellular Interaction and Uptake: The kinetics of cellular interaction and the rate of uptake increase with a higher number of galactose molecules on a nanoparticle's surface. acs.orgfigshare.comresearchgate.net
Shift in Endocytosis Pathway: As the multivalency of galactose on nanoparticles increases, the primary mechanism of cellular uptake can shift from a lipid raft/caveolae-dependent pathway to a clathrin-mediated one. acs.orgfigshare.comresearchgate.net
Altered Subcellular Fate: Lower multivalency may allow nanoparticles to reside in the cytoplasm for longer periods, while higher multivalency can lead to increased trapping in endosomes/lysosomes and subsequent exocytosis. acs.orgfigshare.comresearchgate.net
These findings highlight that multivalency is a critical factor in designing galactose-targeted systems for applications like drug delivery, as it dictates the efficiency and the intracellular pathway of uptake. acs.orgfigshare.comresearchgate.net
Interactive Table: Galactose Transporter Characteristics
| Transporter | Transport Mechanism | Substrates | Key Locations |
|---|---|---|---|
| SGLT1 | Active Cotransport (with Na+) | Glucose, Galactose | Small Intestine, Kidney |
| GLUT1 | Facilitated Diffusion | Glucose, Galactose | Widely distributed |
| GLUT2 | Facilitated Diffusion | Glucose, Galactose, Fructose | Small Intestine (Basolateral), Liver, Pancreas |
| GLUT5 | Facilitated Diffusion | Fructose, Galactose | Small Intestine, Liver |
Interactive Table: Impact of Galactose Multivalency on Nanoparticle Uptake
| Galactose per Nanoparticle | Predominant Uptake Mechanism | Cellular Interaction/Uptake Kinetics | Subcellular Residence |
|---|---|---|---|
| Low (e.g., 25) | Lipid Raft/Caveolae | Lower | Longer in cytoplasm |
| High (e.g., 50) | Clathrin-mediated | Higher | Increased endosomal/lysosomal trapping |
Advanced Analytical Methodologies for Galactose Purity and Source Verification
Chromatographic Techniques for Galactose Separation and Quantification
Chromatography is a fundamental technique for separating and quantifying sugars like galactose from complex mixtures. researchgate.net It is essential for quality control in the food and pharmaceutical industries where galactose is a key ingredient. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying sugars, including galactose, in various products. cdrfoodlab.com It is capable of separating different sugars from each other, which is crucial as galactose often co-elutes with glucose in simpler chromatographic methods. waters.com
Different HPLC columns and detection methods can be employed for galactose analysis. For instance, a Primesep S2 mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and formic acid can be used. sielc.com Detection can be achieved using Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). sielc.com Another approach uses a differential refractive index detector (RID) for the determination of galactose levels in various samples. creative-proteomics.com The choice of method often depends on the sample matrix and the required sensitivity. For example, in food products, HPLC is used to quantify fructose (B13574), galactose, glucose, sucrose, maltose, and lactose (B1674315). medallionlabs.com
A significant challenge in HPLC analysis of sugars is the potential for interference from other compounds, such as sugar alcohols, which can co-elute with the target sugars. medallionlabs.com To address this, specific methods have been developed to improve the separation of galactose and glucose, ensuring accurate quantification. waters.com
Research Findings from HPLC Analysis of Sugars:
| Analytical Method | Column Type | Sugars Quantified | Key Findings |
| HPLC with RID creative-proteomics.com | Not Specified | Galactose | Provides accurate and reproducible results for galactose measurement in various samples. creative-proteomics.com |
| HPLC with ELSD, CAD, or MS sielc.com | Primesep S2 mixed-mode | Galactose | Enables high-resolution separation and peak symmetry. sielc.com |
| HPLC medallionlabs.com | Not Specified | Fructose, galactose, glucose, sucrose, maltose, lactose | Standardized method for sugar profiling in food products. medallionlabs.com |
| HPLC with QDa Detector waters.com | XBridge BEH Amide XP | Fructose, galactose, glucose, sucrose, lactose, maltose | Improved separation of co-eluting galactose and glucose. waters.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since sugars like galactose are non-volatile, they must first be chemically modified through a process called derivatization. restek.com Common derivatization methods include the formation of aldononitrile pentaacetate or trimethylsilyl (B98337) (TMS) derivatives. nih.govpsu.edu
GC-MS offers high resolution and sensitivity, making it suitable for detecting and quantifying galactose and its metabolites, such as galactitol and galactose-1-phosphate, even at low concentrations in complex biological samples like blood and urine. nih.govclinlabint.comresearchgate.net For instance, a GC-MS method was developed to determine galactose-1-phosphate in erythrocytes by converting it to galactose and then analyzing its aldononitrile pentaacetate derivative. nih.gov
Microwave-assisted derivatization has been shown to significantly reduce the sample preparation time for GC-MS analysis of glucose and galactose in human plasma from hours to minutes. researchgate.net Different derivatization techniques, such as TMS-oximation, TFA-oximation, and alditol acetylation, have been evaluated for the GC-MS analysis of various sugars, each with its own advantages and disadvantages regarding runtime and chromatographic separation. restek.com
Ion-exchange chromatography is a valuable technique for the large-scale separation of galactose from mixtures of other carbohydrates. researchgate.net This method has been used to separate galactose from hydrolysates of various sources, including lactose, gum arabic, and hemicellulose. researchgate.net The separation is typically performed using strong acid cation exchange resins or strong base anion exchange resins. researchgate.net The effectiveness of the separation can depend on the ionic form of the resin used. researchgate.net
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that offers a greener alternative to traditional solid-liquid chromatography for the separation and purification of natural products. biopharminternational.compurdue.edu It has been successfully used to fractionate monosaccharides, including D-galactose, from hydrolyzed sugar beet pulp. rotachrom.comresearchgate.netnih.gov CPC allows for the separation of monosaccharides into different fractions in a single step, demonstrating its potential for both impurity removal and target fractionation in biorefinery processes. researchgate.netnih.gov
Comparison of Preparative Separation Techniques for Galactose:
| Technique | Principle | Source of Galactose | Key Advantage |
| Ion-Exchange Chromatography researchgate.net | Separation based on charge | Lactose, gum arabic, hemicellulose hydrolysates | Effective for large-scale separation from complex carbohydrate mixtures. researchgate.net |
| Centrifugal Partition Chromatography researchgate.netnih.gov | Partitioning between two immiscible liquid phases | Hydrolyzed sugar beet pulp | Single-step fractionation and impurity removal. researchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Galactose Analysis
Mass Spectrometry-Based Approaches for Galactose Profiling
Mass spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of molecules based on their mass-to-charge ratio. creative-proteomics.com
Stable-isotope dilution mass spectrometry is a highly accurate method for quantifying molecules in complex samples. This technique involves adding a known amount of a stable-isotope-labeled version of the analyte (e.g., ¹³C-labeled galactose) to the sample as an internal standard. psu.eduoup.com The ratio of the naturally occurring analyte to the labeled standard is then measured by MS.
This method has been successfully applied to the analysis of galactose and its metabolites in human plasma and erythrocytes. nih.govoup.comdntb.gov.ua It is particularly useful for overcoming challenges in GC-MS analysis, such as the presence of large amounts of glucose, by allowing for enzymatic removal of glucose before analysis. oup.com The method has proven to be linear, repeatable, and highly sensitive, with a low limit of quantification for plasma D-galactose. oup.com A GC/MS isotope-dilution method has also been developed for the precise quantification of galactose-1-phosphate in erythrocytes, which is crucial for monitoring certain metabolic disorders. psu.edusemanticscholar.orgresearchgate.net
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS) is a rapid and sensitive technique for analyzing a wide range of molecules, including carbohydrates. nsysu.edu.tw In Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS), the sample is mixed with a matrix that absorbs laser energy, facilitating the soft ionization of the analyte molecules without significant fragmentation. creative-proteomics.comcreative-biolabs.com This allows for the accurate mass determination of intact molecules. creative-biolabs.com
MALDI-TOF MS is a powerful tool for screening complex mixtures of glycans and can provide structural information, especially when coupled with tandem mass spectrometry (MS/MS). creative-biolabs.com While MALDI is well-suited for large biomolecules, modifications to the technique, such as Surface-Assisted Laser Desorption/Ionization (SALDI), have been developed to improve the analysis of small molecules like sugars by overcoming interference from the matrix in the low-mass region. mdpi.com
Stable-Isotope Dilution Mass Spectrometry for Quantitative Analysis
Enzymatic Assays for Specific Galactose Detection and Interference Studies
Enzymatic assays are widely utilized for the specific detection and quantification of D-galactose due to their high specificity. The most common methods are based on the action of the enzyme β-galactose dehydrogenase (Gal-DH). r-biopharm.com In this reaction, Gal-DH specifically catalyzes the oxidation of β-D-galactose to D-galactonic acid, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH. r-biopharm.comcloudfront.net The amount of NADH produced is directly proportional to the amount of galactose in the sample and can be measured spectrophotometrically by the increase in absorbance at 340 nm. cloudfront.netgoogle.com
A critical factor in these assays is the presence of galactose in two main anomeric forms: α-D-galactose and β-D-galactose. Since β-galactose dehydrogenase is specific to the β-anomer, the slow natural interconversion (mutarotation) between the α and β forms can lead to very slow reaction times. cloudfront.net To overcome this, modern assay kits often include the enzyme galactose mutarotase (B13386317) (GalM), which rapidly catalyzes the conversion of the α-form to the β-form, ensuring a swift and complete reaction. cloudfront.net
Despite their specificity, interference can occur. It is crucial to study potential interfering substances that may be present in a sample matrix. Epimers of glucose, such as mannose, have been shown to cause measurable interference in some enzymatic sugar assays. journaljammr.com While glucose oxidase/peroxidase (GOx-POD) methods for glucose are more susceptible, cross-reactivity can still be a concern in galactose assays, especially if the enzyme preparations have impurities. journaljammr.comamazonaws.com For instance, studies have shown that high concentrations of mannose can lead to an overestimation of glucose in GOx-POD assays, and galactose can also interfere at high concentrations. journaljammr.com Therefore, validation of the enzymatic method for a specific sample type is essential to ensure accurate quantification.
| Interfering Substance | Enzyme System Affected | Nature of Interference | Mitigation Strategy |
|---|---|---|---|
| Mannose | Glucose Oxidase/Peroxidase (potential cross-reactivity with impure Gal-DH) | Can be oxidized by impure enzyme preparations, leading to false positive signals. journaljammr.comamazonaws.com | Use of highly purified β-galactose dehydrogenase; validation with specific sample matrix. |
| Lactose | β-Galactose Dehydrogenase (if sample is not pre-treated) | If β-galactosidase is present or added, lactose will be hydrolyzed to glucose and galactose, inflating the galactose reading. cloudfront.netthermofisher.com | Assay design that measures galactose before and after hydrolysis with β-galactosidase to differentiate free and bound galactose. thermofisher.com |
| Arabinose | β-Galactose Dehydrogenase | L-arabinose can also be oxidized by β-galactose dehydrogenase, leading to inaccurate results if present in the sample. google.com | Use of specific analytical conditions or chromatographic separation prior to enzymatic assay. |
Isotopic Profiling and Signature Analysis for Origin Authentication
Verifying the botanical origin of galactose is essential for authenticating claims such as "non-GMO." Isotopic profiling, specifically Stable Isotope Ratio Mass Spectrometry (IRMS), provides a robust method for this purpose. gcms.czmetu.edu.tr This technique relies on the principle that plants incorporate isotopes of elements like carbon, hydrogen, and oxygen from their environment in predictable ratios based on their photosynthetic pathway. scielo.org.zamdpi.com
The most significant differentiator is the carbon isotope ratio (δ¹³C). Plants are categorized based on their photosynthetic pathway into C3, C4, and Crassulacean Acid Metabolism (CAM) types. scielo.org.za
C3 Plants (e.g., sugar beet, rice, wheat) discriminate more against the heavier ¹³C isotope, resulting in more negative δ¹³C values, typically ranging from -22‰ to -34‰. scielo.org.zamdpi.com
C4 Plants (e.g., corn, sugarcane, sorghum) are less discriminatory, leading to less negative δ¹³C values, usually between -9‰ and -18‰. scielo.org.zamdpi.com
CAM Plants (e.g., pineapple, agave) exhibit a wider and often intermediate range of δ¹³C values. scielo.org.za
Since major GMO crops like corn are C4 plants, while a common non-GMO sugar source like sugar beet is a C3 plant, δ¹³C analysis can effectively distinguish galactose derived from these sources. metu.edu.trscielo.org.za By measuring the δ¹³C value of a galactose sample, its origin can be traced back to either a C3 or C4 plant, thereby helping to verify a non-GMO claim.
Further discrimination can be achieved by analyzing stable isotopes of other elements. The deuterium/hydrogen (D/H or δ²H) isotope ratios in sugars are influenced by the local water cycle (hydrology and climate) of the growing region, providing information about geographical origin. metu.edu.tracs.org Combining multiple isotope signatures (e.g., δ¹³C and δ²H) with metabolic profiling provides a powerful "isotopic fingerprint" for comprehensive origin authentication, combating fraud and verifying product labeling. gcms.czmdpi.comresearchgate.net
| Photosynthetic Pathway | Typical Plant Sources | Typical δ¹³C Value Range (‰) | Relevance for Authentication |
|---|---|---|---|
| C3 | Sugar Beet, Rice, Wheat, Fruits | -22 to -34 scielo.org.zamdpi.com | Characteristic of many non-GMO sugar sources. |
| C4 | Corn (Maize), Sugarcane | -9 to -18 scielo.org.zamdpi.com | Characteristic of major commodity crops, including common GMO varieties (e.g., corn). |
| CAM | Pineapple, Agave | -12 to -27 scielo.org.za | Represents a distinct category of plant sources. |
Research Models and Methodological Approaches in Galactose Studies
In Vitro Cell Culture Models for Investigating Galactose Metabolism
In vitro cell culture systems are fundamental tools for dissecting the intricacies of galactose metabolism. The choice of cell model and culture conditions can significantly influence experimental outcomes, particularly when studying metabolic pathways.
Use of Primary Cell Lines in Galactose-Enriched Media
Primary cell lines, which are derived directly from tissues, offer a model that closely mimics the in vivo physiological state. However, their use is often limited by a finite lifespan in culture. When cultured in standard high-glucose media, many primary cells, such as human myotubes, exhibit a highly glycolytic phenotype. nih.gov This "Crabtree effect," where high glucose levels suppress oxidative phosphorylation, can mask underlying mitochondrial dysfunction. nih.govoup.com
To counteract this, researchers often substitute glucose with galactose in the culture medium. nih.govplos.org The metabolism of galactose to pyruvate (B1213749) through glycolysis yields no net ATP, compelling cells to rely more heavily on mitochondrial oxidative phosphorylation for their energy needs. nih.govoup.com This metabolic shift makes primary cells in galactose-enriched media more sensitive to mitochondrial toxins and better models for studying mitochondrial function and dysfunction. nih.gov For instance, primary human muscle cells differentiated in a galactose medium show an increased basal mitochondrial oxygen consumption rate compared to those in high or low glucose media. nih.gov This approach has been successfully used to reveal mitochondrial defects in primary skin fibroblasts from patients with mitochondrial disorders and in primary muscle cells from individuals with a history of type 2 diabetes. nih.gov
However, the response to galactose can be cell-type specific. While some primary cells adapt well, others may exhibit slower proliferation rates. mdpi.com For example, in a study with acute myeloid leukaemia (AML) cell lines, most showed slower growth in galactose-rich media compared to glucose-containing media. mdpi.com
Immortalized Cell Lines for Metabolic and Glycosylation Research
Immortalized cell lines, which can proliferate indefinitely, are mainstays in biomedical research due to their ease of propagation. oup.com However, these cells, often derived from tumors, are metabolically adapted for rapid growth and tend to rely heavily on glycolysis, even in the presence of functional mitochondria. oup.com This glycolytic poise can make them resistant to mitochondrial perturbations, limiting their utility in studies of mitochondrial toxicity. oup.com
Similar to primary cells, replacing glucose with galactose in the culture medium for immortalized cell lines can shift their metabolism towards oxidative phosphorylation. oup.comphysiology.org This makes them more susceptible to mitochondrial toxicants and thus more reliable for screening drugs with potential mitochondrial liabilities. oup.com The human hepatocellular carcinoma cell line, HepG2, is a well-studied example where galactose-based media restores a metabolic state that more closely resembles that of primary hepatocytes. physiology.org
Immortalized cell lines are also invaluable for studying glycosylation, the process of attaching sugar molecules (glycans) to proteins and lipids. grantome.comoup.comresearchgate.net Aberrant glycosylation is implicated in various diseases, and immortalized cell lines from patients can serve as a continuous source of material to study these defects. grantome.com For example, immortalized IgA1-producing cell lines from patients with IgA nephropathy are used to investigate the abnormal O-glycosylation of IgA1, a key pathogenic feature of the disease. grantome.com
It is important to note that the process of immortalization itself can alter the glycome and proteome of cells. oup.comresearchgate.net For instance, CDK4-transformed lung cancer cells show significant differences in their N-glycan profiles compared to their primary counterparts, with an increase in fucosylated and sialofucosylated N-glycans. oup.comresearchgate.net
Genetic Perturbation and Gene Editing Approaches in Model Organisms
Genetic engineering techniques that modify an organism's genes are powerful tools for understanding the function of specific genes and pathways. britannica.comwikipedia.org These approaches include creating knockout organisms, where a gene is inactivated, and using gene-editing technologies like CRISPR-Cas9 to make precise changes to the DNA sequence. britannica.comwikipedia.orgnih.gov
In the context of galactose metabolism, these tools are used to create model organisms, from yeast to mice, with specific genetic defects that mimic human diseases like galactosemia. britannica.comnih.govacs.org For example, knocking out genes in yeast has been instrumental in functional genomics, allowing for the systematic study of gene function and interactions. nih.gov The development of CRISPR-Cas9 technology has further revolutionized this field, enabling highly specific and efficient gene editing in a variety of organisms, including yeast and mammalian cells. abmgood.combiorxiv.org
Stable knockout cell lines are a direct application of this technology in in vitro research. For instance, HEK293T cell lines with a stable knockout of the GALK1 or GALE gene have been created using the CRISPR-Cas9 system. abmgood.comabmgood.com GALK1 encodes galactokinase, and GALE encodes UDP-galactose-4-epimerase, both crucial enzymes in the Leloir pathway of galactose metabolism. abmgood.comabmgood.commhmedical.com Deficiencies in these enzymes lead to forms of galactosemia. abmgood.comnumberanalytics.com These knockout cell lines provide a valuable model for studying the roles of these enzymes in galactose metabolism and O-linked glycosylation. abmgood.comabmgood.com
The table below summarizes some available knockout cell lines for studying galactose metabolism.
| Cell Line Name | Gene Knockout | Organism | Tissue Source | Application in Galactose Research |
| GALK1 Stable Knockout HEK293T Cell Line | GALK1 | Human (H. sapiens) | Kidney (Embryo) | Study of O-linked glycosylation and galactose metabolism. abmgood.com |
| GALE Stable Knockout HEK293T Cell Line | GALE | Human (H. sapiens) | Kidney (Embryo) | Study of glycosylation and its role in disease. abmgood.com |
Quantitative Biochemical Assays for Pathway Intermediates and Enzyme Activities
Quantitative biochemical assays are essential for diagnosing metabolic disorders and for fundamental research into metabolic pathways. These assays measure the concentration of specific molecules (pathway intermediates) or the activity of enzymes.
In the study of galactose metabolism, assays for enzymes in the Leloir pathway are particularly important. numberanalytics.com The primary enzymes are galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose-4-epimerase (GALE). numberanalytics.com Deficiencies in these enzymes lead to different types of galactosemia. numberanalytics.com
Traditional methods for measuring GALT activity, often used in newborn screening, have included radioactive and fluorescent assays. nih.gov However, these methods can be non-specific and laborious. nih.gov More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays have been developed for more accurate and sensitive quantification of GALT enzyme activity. nih.gov This method uses a stable isotope-labeled substrate and detects the specific product, providing high precision and a low limit of quantification. nih.gov
Spectrophotometric methods are also employed to measure the activity of enzymes involved in related pathways, such as the D-mannose/L-galactose pathway for L-ascorbic acid biosynthesis. cas.cz High-performance liquid chromatography (HPLC) is another powerful technique used to quantify metabolites like L-ascorbic acid. cas.cz
The table below provides examples of quantitative biochemical assays used in galactose research.
| Assay Type | Analyte | Methodology | Application |
| Enzyme Activity Assay | Galactose-1-phosphate uridyltransferase (GALT) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Diagnosis and study of galactosemia. nih.gov |
| Enzyme Activity Assay | GDP-D-mannose pyrophosphorylase, L-galactose dehydrogenase, L-galactono-1-4-lactone dehydrogenase | Spectrophotometry | Elucidating mechanisms of L-ascorbic acid biosynthesis. cas.cz |
| Metabolite Quantification | L-ascorbic acid | High-Performance Liquid Chromatography (HPLC) | Quantifying L-ascorbic acid content in biological samples. cas.cz |
| Metabolite Quantification | Total galactose, Galactose-1-phosphate | Fluorescence-based assays | Newborn screening for galactosemia. lidsen.com |
Systems Biology Approaches: Metabolomics and Glycomics in Galactose Research
Systems biology aims to understand complex biological systems by integrating data from various "omics" fields, such as genomics, proteomics, transcriptomics, and metabolomics. researchgate.net Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, provides a snapshot of the metabolic state. physiology.orgresearchgate.net Glycomics, a subfield of glycobiology, focuses on the structure and function of all glycans (the glycome) in an organism. researchgate.netcreative-proteomics.com
For example, metabolomic and transcriptomic analyses of HepG2 cells adapted to galactose medium revealed a global shift toward oxidative metabolism in all primary metabolic pathways. physiology.org This was accompanied by changes in the levels of nicotinamide (B372718) dinucleotide (NAD(P)) and the subcellular NAD+/NADH ratios, indicating a significant reorganization of cellular redox homeostasis. physiology.org
In the field of glycomics, metabolomics can provide insights into the biosynthesis of glycan structures by identifying the substrates involved in glycosylation. researchgate.net Techniques like hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) are used for the focused metabolomic study of sugar-nucleotides, which are precursors in glycan biosynthesis. researchgate.net This integrated approach is crucial for understanding diseases associated with aberrant glycosylation, such as IgA nephropathy, where galactose deficiency in the O-linked glycans of IgA1 is a key feature. grantome.com
The combination of these systems biology approaches allows for a more holistic understanding of galactose metabolism and its far-reaching effects on cellular physiology and pathology. mdpi.commdpi.com
Emerging Research Frontiers in Galactose Science
Interactions of Galactose with Other Carbohydrate Metabolic Pathways
Galactose metabolism is intricately connected with other central carbohydrate pathways, primarily glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govmdpi.com The entry of galactose into cellular metabolism is primarily mediated by the Leloir pathway, which converts galactose into glucose-1-phosphate. minams.edu.pkwikipedia.org This intermediate can then be isomerized to glucose-6-phosphate, a key entry point into glycolysis. nih.govresearchgate.net
However, the rate of conversion of galactose to glucose-6-phosphate is slower than the direct phosphorylation of glucose. nih.gov This kinetic difference has significant implications for cellular metabolic choices. In rapidly proliferating cells, for instance, galactose preferentially enters the pentose phosphate pathway. nih.gov The PPP is crucial for producing ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for antioxidant defense and reductive biosynthesis.
The interaction between galactose metabolism and other pathways is also highlighted in certain pathological conditions. For example, in cells with defective mitochondrial oxidative phosphorylation, the slower ATP generation from galactose metabolism via glycolysis is insufficient to meet the cell's energy demands, potentially leading to cell death. nih.gov Furthermore, the accumulation of galactose-1-phosphate in classical galactosemia can inhibit enzymes in hepatic glycogen (B147801) metabolism and other pathways that rely on UDP-sugars. minams.edu.pk
Recent research in glioblastoma (GBM) cells has revealed a high efficiency in metabolizing galactose through the Leloir pathway, glycolysis, and an elevated pentose phosphate pathway activity. mdpi.com This suggests that GBM cells can utilize galactose as an alternative energy source, highlighting the metabolic flexibility conferred by these interconnected pathways. mdpi.com The allosteric regulator glucose-1,6-bisphosphate (Glc-1,6-P2), which can be produced from glucose-1-phosphate, plays a role in controlling the flux through these pathways by inhibiting key enzymes like hexokinase in glycolysis and 6-phosphogluconate dehydrogenase in the PPP. mdpi.comresearchgate.net
Table 1: Key Enzymes and Products in Galactose Metabolic Interactions
| Entry Point | Key Enzymes | Primary Product(s) | Interacting Pathway(s) | Metabolic Significance |
| Leloir Pathway | Galactokinase (GALK), Galactose-1-phosphate uridylyltransferase (GALT), UDP-galactose 4'-epimerase (GALE) | Glucose-1-phosphate, UDP-galactose | Glycolysis, Pentose Phosphate Pathway, Glycogen Synthesis | Converts galactose into metabolites that can enter central energy-producing and biosynthetic pathways. minams.edu.pkwikipedia.org |
| Glycolysis | Hexokinase, Phosphofructokinase, Pyruvate (B1213749) Kinase | Pyruvate, ATP, NADH | Tricarboxylic Acid (TCA) Cycle, Oxidative Phosphorylation | Primary pathway for ATP production from glucose and galactose-derived glucose-6-phosphate. nih.govpsu.edu |
| Pentose Phosphate Pathway (PPP) | Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase | Ribose-5-phosphate, NADPH | Nucleotide Biosynthesis, Fatty Acid Synthesis, Antioxidant Defense | Provides essential precursors for biosynthesis and cellular redox balance, especially important when galactose is the primary carbon source. nih.govmdpi.com |
| Polyol Pathway | Aldose reductase | Galactitol | - | An alternative pathway that becomes significant when galactose levels are high, leading to the accumulation of galactitol. minams.edu.pknih.gov |
Development of Novel Enzymatic Bioconversion Strategies for Industrial Applications
The enzymatic bioconversion of galactose into high-value products is a rapidly advancing field, offering sustainable alternatives to traditional chemical synthesis. google.com A significant area of focus is the conversion of galactose to D-tagatose, a low-calorie sweetener with prebiotic properties. sigmaaldrich.comnih.govfrontiersin.org This isomerization is often catalyzed by L-arabinose isomerase (L-AI). sigmaaldrich.comnih.gov
Researchers are actively exploring various microbial sources for L-AIs with improved characteristics, such as high specificity for D-galactose and thermostability. For example, an L-AI from Bifidobacterium adolescentis has demonstrated a high conversion efficiency of 56.7% for D-galactose to D-tagatose. frontiersin.org Similarly, a thermostable L-AI from Thermoanaerobacter mathranii has been successfully immobilized, allowing for continuous production in a packed-bed reactor and achieving a conversion yield of over 30% after 168 hours. sigmaaldrich.comnih.gov Immobilization of the enzyme not only enhances its stability at higher temperatures but also facilitates its reuse, making the industrial process more cost-effective. nih.govresearchgate.net
Another strategy to improve the yield of tagatose involves the addition of borate (B1201080) to the reaction mixture, which specifically binds to the ketose (tagatose), thereby shifting the reaction equilibrium towards product formation. google.com
Table 2: Examples of Enzymatic Bioconversion of Galactose
| Enzyme | Source Organism (Example) | Substrate | Product | Key Findings/Applications |
| L-Arabinose Isomerase (L-AI) | Bifidobacterium adolescentis | D-Galactose | D-Tagatose | High conversion efficiency of 56.7% at 55°C. frontiersin.org |
| L-Arabinose Isomerase (L-AI) | Thermoanaerobacter mathranii | D-Galactose | D-Tagatose | Immobilized enzyme allows for continuous production with a yield of 43.9%. nih.gov |
| L-Arabinose Isomerase (L-AI) | Lactobacillus diolivorans | D-Galactose | D-Tagatose | Bioconversion yield of 31.4% after 14 hours at 60°C. thescipub.com |
| α-Galactosidase | Saccharomyces cerevisiae | Raffinose (B1225341) (in beet molasses) | Galactose, Glucose, Fructose (B13574) | Enables the utilization of molasses for bioethanol production. frontiersin.orgnih.gov |
| β-Galactosidase & Glucose Isomerase | Kluyveromyces lactis & Streptomyces rubiginosus | Lactose (B1674315) | Glucose, Galactose, Fructose | Production of lacto-fructose syrup from dairy byproducts. researchgate.net |
Advanced Analytical Tools for Complex Glycosylation Pattern Elucidation
The study of glycosylation, the enzymatic process that attaches glycans (carbohydrate chains) to proteins and lipids, is critical for understanding many biological processes. Galactose is a common component of these complex glycan structures. Elucidating the intricate patterns of glycosylation requires a sophisticated analytical toolbox. europa.eunih.gov
Mass spectrometry (MS) has become an indispensable tool for glycan analysis due to its high sensitivity and ability to provide detailed structural information. sigmaaldrich.comfrontiersin.orgcreative-proteomics.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are widely used for profiling and sequencing glycans. sigmaaldrich.comfrontiersin.org Tandem MS (MS/MS) allows for the fragmentation of glycans, providing insights into their sequence and branching patterns. nih.govnih.gov
Liquid chromatography (LC) is often coupled with MS (LC-MS) to separate complex mixtures of glycans before analysis. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective method for separating both neutral and sialylated glycans. biopharminternational.comthermofisher.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to traditional HPLC, making it a valuable tool for analyzing complex glycosylation patterns. europa.eu
Lectin microarrays are another powerful high-throughput technology for glycan profiling. mdpi.combeilstein-journals.orgaspariaglycomics.com Lectins are proteins that bind to specific carbohydrate structures. frontiersin.org By immobilizing a variety of lectins on a slide, researchers can rapidly screen biological samples to determine their glycan profiles based on the binding patterns. mdpi.comaspariaglycomics.comuu.nl This approach is particularly useful for comparing the glycosylation patterns between normal and diseased states. mdpi.com
Bioinformatics tools are essential for interpreting the large datasets generated by these advanced analytical techniques. jst.go.jpnih.gov Software like GlycoWorkBench and SimGlycan assist in the manual and automated interpretation of MS data, helping to predict and assign glycan structures. nih.govnih.gov
Table 3: Advanced Analytical Tools for Glycosylation Analysis
| Analytical Tool | Principle of Operation | Information Provided | Key Advantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, composition, sequence, and branching of glycans. sigmaaldrich.comfrontiersin.org | High sensitivity, ability to analyze complex mixtures, provides detailed structural information. sigmaaldrich.comcreative-proteomics.com |
| Liquid Chromatography (LC) | Separates molecules based on their physical and chemical properties. | Separation of different glycan species prior to detection. nih.govbiopharminternational.com | High resolution, can be coupled with MS for comprehensive analysis. nih.gov |
| Lectin Microarrays | Utilizes the specific binding of lectins to carbohydrate structures. | High-throughput glycan profiling, comparison of glycosylation patterns. mdpi.combeilstein-journals.org | Rapid analysis, requires small sample volumes, suitable for screening large numbers of samples. aspariaglycomics.comuu.nl |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge and size in a capillary. | Glycan profiling and quantitation. europa.eubiopharminternational.com | High efficiency, fast separation times. biopharminternational.com |
| Bioinformatics Software | Algorithms and databases for data analysis. | Automated interpretation of spectra, structure prediction, database searching. jst.go.jpglycosmos.org | Facilitates the analysis of large and complex datasets. nih.govnih.gov |
Q & A
Q. What analytical methods are recommended to confirm the absence of genetically modified material in galactose samples?
To verify non-GMO status, combine polymerase chain reaction (PCR)-based techniques with chromatographic analysis. Quantitative PCR (qPCR) can detect trace DNA from genetically modified organisms by targeting specific promoter sequences (e.g., CaMV 35S or nos terminators) . High-performance liquid chromatography with refractive index detection (HPLC-RID) or gas chromatography-mass spectrometry (GC-MS) should be used to analyze galactose purity and identify contaminants like mannose or glucose, which may interfere with results . Internal calibration using standards (e.g., phenyl-β-glucoside) and triplicate testing ensure reproducibility .
Q. What natural or synthetic pathways are primary sources of non-GMO galactose in research settings?
Non-GMO galactose is primarily derived from enzymatic hydrolysis of lactose (e.g., using β-galactosidase from Lactobacillus strains) or chemical synthesis via oxidation of galactitol . Natural extraction from plant sources (e.g., legumes or dairy byproducts) requires validation of feedstock non-GMO status through supply-chain audits and isotopic labeling . Structural confirmation via nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) is critical to distinguish synthetic from biologically derived galactose .
Advanced Research Questions
Q. How can researchers design experiments to address confounding variables in non-GMO galactose studies?
Implement a scoping review framework to identify knowledge gaps and prioritize variables (e.g., cross-contamination risks, enzymatic activity variations) . For in vitro studies, include negative controls (e.g., heat-inactivated enzymes) and standardize sample preparation protocols to minimize matrix effects . Multi-laboratory validation studies are recommended to assess inter-laboratory variability, with data analyzed using mixed-effects models .
Q. What strategies resolve contradictions in galactose quantification data across different analytical platforms?
Discrepancies often arise from interference by structurally similar sugars (e.g., mannose) or instrument sensitivity thresholds . To mitigate this:
- Perform cross-validation using orthogonal methods (e.g., enzymatic assays vs. HPLC).
- Apply correction factors based on interference studies (e.g., spiking experiments with known concentrations of interfering sugars) .
- Use principal component analysis (PCA) to identify outlier datasets and refine calibration curves .
Q. How should researchers validate novel non-GMO galactose detection methodologies for regulatory compliance?
Follow Good Laboratory Practice (GLP) guidelines, including:
- Documenting instrument calibration and maintenance logs .
- Conducting spike-and-recovery experiments to assess accuracy (target: 85–115% recovery) .
- Performing robustness testing by varying parameters (e.g., pH, temperature) and analyzing outcomes via ANOVA . Include a power analysis to justify sample sizes and ensure statistical validity .
Q. What enzymatic pathways are involved in the biosynthesis of non-GMO galactose, and how are they optimized?
Key pathways include the Leloir pathway, where galactokinase (GALK1) and UDP-glucose 4-epimerase (GALE) catalyze galactose metabolism . Optimize yields by:
- Screening microbial strains (e.g., Lactobacillus) for high β-galactosidase activity under controlled fermentation conditions.
- Using response surface methodology (RSM) to model interactions between pH, temperature, and substrate concentration .
- Monitoring byproduct formation (e.g., gluconic acid) via ion-exchange chromatography .
Q. What ethical and procedural considerations apply to non-clinical studies on non-GMO galactose?
Adhere to FDA GLP regulations, including:
- Ensuring data integrity through audit trails and raw data archiving .
- Reporting deviations from protocols with impact assessments .
- Securing informed consent for human-derived samples (e.g., in bioavailability studies) . For multi-site studies, define roles of primary investigators and validate cross-site consistency in methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
